L-Aspartic Acid-d3

Description

Significance of Deuterated Amino Acids in Contemporary Biological Systems Analysis

Deuterated amino acids, such as L-Aspartic Acid-d3, are instrumental in modern biological systems analysis. Their use as tracers in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the quantitative analysis of metabolic fluxes and the elucidation of complex biochemical pathways. nih.govacs.orgrsc.org The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), creates a molecule that is chemically similar to its natural counterpart but possesses a distinct mass. researchgate.net This mass difference enables researchers to differentiate between the exogenously supplied deuterated amino acid and the endogenous, unlabeled molecules within a cell or organism. researchgate.net This technique is crucial for understanding the dynamics of protein synthesis, amino acid metabolism, and cellular signaling. nih.govnih.gov

Historical Context of Deuterium Labeling in Biochemical Investigations

The use of deuterium as a tracer in biochemical research dates back to the pioneering work of scientists in the early 20th century. researchgate.net Following its discovery by Harold Urey in 1932, deuterium was quickly recognized for its potential in studying metabolic processes. nih.gov Early studies utilized deuterated water (D₂O) to investigate the turnover of body water and the metabolism of fats and other molecules. researchgate.netfrontiersin.org Over time, the synthesis of specifically deuterated compounds, including amino acids, became more sophisticated. acs.org These advancements, coupled with the development of sensitive analytical techniques like mass spectrometry, paved the way for the widespread use of stable isotope tracers in biomedical research, moving from whole-body metabolism studies to detailed investigations of specific cellular pathways. researchgate.netacs.org

Role of L-Aspartic Acid in Cellular Metabolism and Neurotransmission

L-Aspartic acid is a non-essential amino acid that plays a central role in a multitude of cellular processes. caissonlabs.com It is a key intermediate in the citric acid cycle and the urea (B33335) cycle, and it serves as a precursor for the biosynthesis of other amino acids, purines, and pyrimidines, which are the building blocks of DNA and RNA. caissonlabs.comnih.gov This makes it essential for cell growth and proliferation. caissonlabs.comresearchgate.net In the central nervous system, L-aspartic acid acts as an excitatory neurotransmitter, stimulating NMDA receptors, although not as potently as L-glutamate. mdpi.comwikipedia.org It is believed to be co-released with glutamate (B1630785) from synaptic vesicles and is involved in synaptic plasticity and neuronal signaling. mdpi.commdpi.com

Rationale for Deuterium Substitution in L-Aspartic Acid for Research Applications

The substitution of hydrogen with deuterium in L-aspartic acid to create this compound provides a powerful tool for research. The primary rationale for this substitution is the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. researchgate.netinformaticsjournals.co.in This can lead to a slower rate of metabolism for the deuterated compound, allowing researchers to track its metabolic fate more effectively. informaticsjournals.co.inresearchgate.net

In the context of its use as a stable isotope tracer, the key advantage of this compound is its distinct mass. medchemexpress.commedchemexpress.com When introduced into a biological system, it can be readily distinguished from the naturally abundant, unlabeled L-aspartic acid by mass spectrometry. researchgate.net This allows for precise quantification of the uptake, metabolism, and incorporation of aspartate into various biomolecules, providing a dynamic view of metabolic pathways. This is particularly valuable in studying the alterations in amino acid metabolism associated with various diseases, including cancer and neurological disorders. nih.govnih.gov Furthermore, because deuterium is a stable, non-radioactive isotope, this compound is safe for use in a wide range of in vitro and in vivo studies. frontiersin.org

Interactive Data Table: Properties of L-Aspartic Acid and its Deuterated Analog

| Property | L-Aspartic Acid | This compound |

| Chemical Formula | C₄H₇NO₄ | C₄D₃H₄NO₄ |

| Molecular Weight | 133.10 g/mol | 136.12 g/mol |

| Isotopic Purity | Not Applicable | Typically >98% |

| Primary Research Use | Biological buffer, cell culture media supplement | Stable isotope tracer for metabolic and neurotransmission studies |

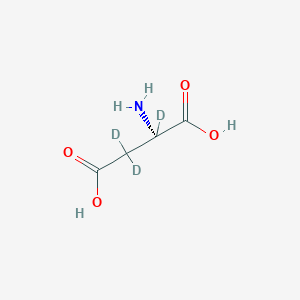

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-2,3,3-trideuteriobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-RBXBQAPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70487203 | |

| Record name | L-Aspartic acid-2,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70487203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3842-25-9 | |

| Record name | L-Aspartic acid-2,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70487203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Enrichment of L Aspartic Acid D3

Chemical Synthesis Routes for Deuterated Aspartic Acid Derivatives

The synthesis of deuterated amino acids, including L-Aspartic acid-d3, can be achieved through various chemical routes. These methods often involve either the de novo synthesis from deuterated precursors or the direct exchange of protons for deuterons in the target molecule. wisc.edunih.gov

Specific Protocols for this compound Synthesis

The synthesis of DL-Aspartic-2,3,3-d3 acid has been described in the scientific literature. acs.org One common approach involves the hydrolysis of proteins in the presence of deuterium (B1214612) chloride (DCl). mdpi.com During this process, if an amino acid undergoes racemization, the hydrogen atom at the alpha-carbon is replaced by a deuterium atom. mdpi.com This results in a mass increase of one dalton for the racemized amino acid, allowing for the differentiation and analysis of L- and D-enantiomers. mdpi.com

Another method involves treating amino acid derivatives with a base, such as sodium ethoxide (NaOEt), in a deuterated solvent like ethanol-d (B32933) (EtOD). This process facilitates the exchange of the α-proton for a deuterium atom. acs.org The reaction conditions, including temperature and reaction time, can be optimized to achieve high levels of deuterium incorporation. acs.org

Deuterium Exchange Methods for Labeling Specific Proton Positions

Hydrogen-deuterium exchange (HDX) is a powerful technique for labeling specific proton positions within a molecule. ansto.gov.aupnas.org In the context of amino acids, HDX can be catalyzed by enzymes or achieved under specific chemical conditions. wisc.eduportlandpress.com For instance, exposing a molecule to deuterium oxide (D₂O) at high temperatures and pressures in the presence of a catalyst can lead to the exchange of hydrogen atoms for deuterium. ansto.gov.au

A recently developed method for the exclusive labeling of isoaspartic acid (isoAsp) with deuterium takes advantage of the unique structural features of isoAsp. x-mol.comnih.gov The presence of a free α-carboxyl group allows for the formation of an oxazolone (B7731731) ring, which in turn facilitates racemization at the Cα-position and the incorporation of a deuteron (B1233211) from a D₂O solvent. x-mol.comnih.gov

Enzymatic and Biotechnological Production of Deuterated Amino Acids

Enzymatic and biotechnological methods offer an efficient and highly selective alternative to chemical synthesis for the production of deuterated amino acids. wisc.edunih.gov These methods often operate under mild conditions and can achieve high levels of stereoselectivity and site-selectivity. wisc.edunih.gov

Enzyme-catalyzed hydrogen-deuterium exchange can be used to produce Cα and Cβ-deuterated amino acids. wisc.edu For example, a two-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) can catalyze the exchange of both Cα and Cβ protons of amino acids. wisc.edunih.gov In the absence of the partner protein, only the Cα-proton is exchanged. wisc.edunih.gov

Another biocatalytic approach utilizes a reductive amination strategy. This method employs an amino acid dehydrogenase (AADH) to introduce a nitrogen atom, a deuterium label, and a chiral center in a single step. rsc.org This approach has been successfully used to synthesize a library of multiply isotopically labeled amino acids. rsc.org The industrial production of L-aspartic acid often relies on the enzymatic conversion of fumaric acid and ammonia (B1221849) using L-aspartate ammonia-lyase. mdpi.comgoogle.com

Characterization of Isotopic Purity and Localization of Deuterium Enrichment

Determining the isotopic purity and the precise location of deuterium atoms within the molecule is crucial for the application of deuterated compounds. rsc.org Several analytical techniques are employed for this purpose, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the most prominent.

NMR spectroscopy provides detailed information about the structural integrity of the compound and the specific sites of deuterium labeling. rsc.orgimreblank.ch Both ¹H NMR and ²H NMR can be used to confirm the positions of the labeled atoms and to calculate the percentage of isotopic purity at different molecular sites. ansto.gov.auresearchgate.net

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic purity, overall deuteration level rsc.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural integrity, position of labeled atoms, relative isotopic purity rsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic distribution imreblank.ch |

Challenges and Optimization Strategies in Large-Scale Production for Research

The large-scale production of deuterated amino acids for research purposes presents several challenges. A primary concern is achieving high isotopic purity, as the presence of undeuterated or partially deuterated species can interfere with experimental results. nih.gov Synthesizing deuterated compounds with an isotopic purity of greater than 98% on a large scale is a significant hurdle. nih.gov

| Challenge | Optimization Strategy |

| Achieving High Isotopic Purity | Use of highly efficient labeling reactions, reiteration of deuteration process, use of deuterated solvents nih.gov |

| Cost and Availability of Materials | Development of more cost-effective synthetic routes, use of biocatalytic methods researchgate.netresearchgate.net |

| Scalability of Synthesis | Use of larger reaction vessels, optimization of reaction conditions for large-scale production ansto.gov.au |

Advanced Analytical Techniques Utilizing L Aspartic Acid D3 As a Stable Isotope Tracer

Mass Spectrometry-Based Quantitation and Proteomics

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it provides a highly sensitive and selective platform for the identification and quantification of molecules in complex mixtures. The use of stable isotope-labeled compounds, such as L-aspartic acid-d3, is central to achieving accurate quantification in MS-based analyses.

Application as an Internal Standard for Targeted Metabolomics and Proteomics

In targeted metabolomics and proteomics, the goal is to accurately measure the concentration of specific known metabolites or proteins in a biological sample. This compound serves as an ideal internal standard for this purpose. medchemexpress.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to the sample in a known quantity before sample processing. By comparing the MS signal of the analyte to that of the internal standard, any variations in sample preparation, chromatographic retention time, and ionization efficiency can be normalized, leading to highly accurate and reproducible quantification. ckgas.com

For instance, in studies analyzing amino acid profiles in biological fluids, this compound is added to samples to enable the precise measurement of endogenous L-aspartic acid levels. thermofisher.com This approach has been applied in various research contexts, including a prospective targeted serum metabolomics study of pancreatic cancer in postmenopausal women. nih.govscispace.com

Quantitative Analysis of L-Aspartic Acid and its Metabolites via LC-MS/MS and GC-MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical platforms for the quantitative analysis of L-aspartic acid and its metabolites using this compound as an internal standard. nih.govresearchgate.net In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation to isolate the analytes of interest. The separated compounds are then ionized and introduced into the mass spectrometer.

In the tandem mass spectrometer, specific precursor ions corresponding to both the endogenous L-aspartic acid and the this compound internal standard are selected. These precursor ions are then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. nih.gov For example, in one method, the MRM transition for L-aspartic acid was m/z 134.0 → 88.03, while for L-aspartic acid-2,3,3-d3 it was m/z 137.02 → 90.96. nih.gov This allows for the simultaneous and accurate quantification of both the analyte and the internal standard. thermofisher.com

Table 1: LC-MS/MS Parameters for L-Aspartic Acid and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Aspartic Acid | 134.0 | 88.03 |

| This compound | 137.02 | 90.96 |

| L-Asparagine | 133.02 | 73.99 |

This methodology has proven to be robust, with studies demonstrating sufficient linearity and high accuracy and precision for the quantification of L-aspartic acid in plasma samples. nih.govresearchgate.net

Isotopic Labeling Strategies for Differential Proteomics Studies

Beyond its use as an internal standard, this compound can be employed in isotopic labeling strategies for differential proteomics studies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ckgas.comacs.orgresearchgate.net In SILAC, cells are grown in a medium where a specific essential amino acid is replaced with its heavy isotope-labeled counterpart. acs.org While L-aspartic acid is non-essential, similar principles can be applied in customized media or for specific metabolic tracing studies.

This in-vivo labeling approach allows for the comparison of protein abundance between different cell populations. scispace.com For example, one population can be grown in a 'light' medium containing normal L-aspartic acid, while another is grown in a 'heavy' medium with this compound. The cell populations are then combined, and the proteins are extracted, digested, and analyzed by MS. The relative peak intensities of the light and heavy peptide pairs directly reflect the relative abundance of the proteins in the two original samples. acs.org The commercial availability of highly pure stable isotope-labeled amino acids has been a revolutionary development for quantitative proteomics. shoko-sc.co.jp

Ultra-High Resolution Ion Mobility Spectrometry-Mass Spectrometry for Isomer Differentiation

A significant analytical challenge is the differentiation of isomers, which have the same mass but different structural arrangements. Ultra-high resolution ion mobility spectrometry-mass spectrometry (IMS-MS) is an emerging technique that can separate ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. rsc.orgpnnl.govresearchgate.net This is particularly relevant for distinguishing between L-aspartic acid and its isomers, such as D-aspartic acid and isoaspartic acid, which can have important biological implications. rsc.orglcms.cz

Recent studies have demonstrated the power of IMS-MS to separate amyloid β peptides containing different aspartic acid isomers. rsc.orgpnnl.gov While these studies did not specifically use this compound, the principles can be extended to deuterated analogs. The use of high-resolution demultiplexing (HRdm) with drift tube ion mobility spectrometry-mass spectrometry (DTIMS-MS) has shown great promise in separating isomeric peptide pairs, a critical aspect for quality control in the development of biotherapeutics. nih.gov This technology offers a rapid and high-throughput alternative to lengthy liquid chromatography separations for isomeric peptide analysis. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Structural and Dynamic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. It relies on the magnetic properties of atomic nuclei.

Incorporation into Peptides and Proteins for Biomolecular NMR Analysis

This compound can be incorporated into peptides and proteins for biomolecular NMR analysis. isotope.comisotope.comchemie-brunschwig.ch The substitution of protons with deuterium (B1214612) atoms can simplify complex proton NMR spectra and provide specific structural and dynamic information. Deuterium has a different magnetic moment than a proton, so its signal is not observed in a standard ¹H NMR experiment. This selective "silencing" of signals can help to resolve overlapping peaks and facilitate the assignment of other proton resonances in the molecule.

Furthermore, the incorporation of deuterium can be used to probe the dynamics of a protein. For example, changes in the relaxation properties of nearby protons can provide information about the mobility of the deuterated segment. The use of stable isotope-labeled amino acids is a cornerstone of modern biomolecular NMR, enabling the study of larger and more complex proteins and their interactions. chemie-brunschwig.chacs.org For instance, the incorporation of phosphorylated amino acids into a designed peptide was used to study its effect on the peptide's structure, where NMR was used to determine the extent of folding. nih.gov While this study did not use this compound, it highlights the utility of modified amino acids in NMR studies of peptide and protein structure. The use of paramagnetic probes in conjunction with NMR can also provide information on the orientation and localization of membrane-bound peptides and proteins. mdpi.com

Elucidation of Protein Structure and Dynamics through Deuterium Labeling

The incorporation of stable isotopes, such as deuterium, into proteins is a cornerstone of modern structural biology, particularly for studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This compound serves as a powerful tool in this context. By selectively introducing deuterated aspartic acid into a protein, researchers can simplify complex NMR spectra and probe specific aspects of protein structure and motion. nih.gov

Deuteration is particularly advantageous for studying large proteins (>30 kDa), where severe signal overlap and rapid signal decay in proton NMR spectra can make analysis intractable. nih.gov Replacing protons with deuterons, which have a much smaller gyromagnetic ratio, effectively removes their signals from ¹H-NMR spectra and reduces the dominant dipole-dipole relaxation pathways that cause signal broadening. When this compound is incorporated, the signals from the aspartate residues are attenuated, helping to resolve and assign the remaining proton signals. nih.gov This site-selective labeling approach is crucial for improving spectral resolution. nih.gov

Enzymatic methods have been developed for the efficient and site-selective deuteration of amino acids, including those with aliphatic side chains like aspartic acid. nih.gov Research has demonstrated that for many non-essential amino acids synthesized by organisms, deuterium from heavy water (D₂O) in the growth medium is readily incorporated at stable C-H bonds during biosynthesis. nih.govbiorxiv.org Studies in cell culture have shown that aspartic acid is one of the amino acids that is highly accessible to D₂O labeling. biorxiv.org The precise number of deuterium atoms incorporated can be determined and used to calculate protein turnover rates. nih.gov

Research Findings: In studies analyzing proteome-wide turnover kinetics, the number of deuterium-accessible sites for each amino acid is a critical parameter. nih.gov By growing cells in D₂O-enriched media, researchers can measure the rate of incorporation of labeled amino acids into newly synthesized proteins. This allows for the calculation of protein half-lives on a large scale. nih.govbiorxiv.org For aspartic acid, it has been determined that deuterium readily exchanges with hydrogen at specific positions.

| Amino Acid | Deuteration Method | Number of Exchangeable Deuterons (C-H bonds) | Analytical Application |

|---|---|---|---|

| L-Aspartic Acid | Biosynthesis in D₂O Media | 3 (at Cα and Cβ positions) | Proteome Turnover Analysis (Mass Spectrometry) nih.govbiorxiv.org |

| L-Aspartic Acid | In vitro Enzymatic Deuteration | Variable (Site-selective) | NMR Structural Studies nih.gov |

Spin-Lattice Relaxation Studies in Complex Biological Systems

Spin-lattice relaxation (T₁) measurements in NMR provide profound insights into the motional dynamics of molecules on a picosecond to nanosecond timescale. nih.gov this compound is utilized in these studies to probe the dynamics of both the labeled molecule itself and its surrounding environment in complex systems. researchgate.net The relaxation rate is sensitive to the rate of molecular tumbling, internal motions, and intermolecular interactions. nih.gov

A key advantage of using a deuterated molecule like this compound is the ability to distinguish between different relaxation pathways. nih.gov In a system containing both protonated and deuterated molecules, the ¹H spin-lattice relaxation rates of the protonated species are influenced by both intramolecular (proton-proton within the same molecule) and intermolecular (proton-proton between different molecules) dipole-dipole interactions, as well as by interactions with deuterons (¹H-²H). nih.gov By selectively deuterating one component, such as aspartic acid, these contributions can be disentangled.

Research Findings: Studies have been conducted on binary systems of glycerol-h8 and this compound to investigate molecular dynamics through ¹H spin-lattice relaxation. researchgate.netnih.gov The relaxation data was collected over a range of frequencies and temperatures to characterize the dynamic processes. The results showed that the relaxation profile is a composite of intramolecular and intermolecular contributions, which could be modeled to understand the translational and rotational dynamics of the components. researchgate.net It was found that in the presence of amino acids like this compound, both the glycerol (B35011) and the amino acid fractions undergo dynamics that are similar to glycerol in its pure state. nih.gov

| Frequency (MHz) | Relaxation Rate (R1, s⁻¹) | Contribution |

|---|---|---|

| 0.01 | ~10 | Total Relaxation |

| 0.1 | ~6 | Total Relaxation |

| 1 | ~3 | Total Relaxation |

| 10 | ~2 | Total Relaxation |

| 10 | ~1.5 | Intra-molecular Contribution |

| 10 | ~0.5 | Inter-molecular Contribution |

Real-Time Monitoring of Biochemical Reactions

Stable isotope tracers like this compound are invaluable for monitoring the flux through metabolic pathways and the kinetics of biochemical reactions in real-time. medchemexpress.com By introducing a labeled compound into a biological system, its transformation into various downstream products can be tracked over time using mass spectrometry (MS). This approach, known as stable isotope tracing, provides a dynamic view of metabolic activity that is not achievable with simple concentration measurements.

When this compound is supplied to cells or organisms, the deuterium label is carried through metabolic pathways. Aspartic acid is a central metabolite, involved in the synthesis of other amino acids, purines, and pyrimidines, and it is a key node connecting glycolysis and the citric acid (TCA) cycle. researchgate.net By monitoring the appearance of the deuterium label in these related metabolites, researchers can quantify the rate of their synthesis and the activity of the associated enzymes.

Research Findings: A prominent application of this principle is the monitoring of protein synthesis and turnover. nih.govbiorxiv.org When cells are cultured in a medium containing a deuterated precursor, the labeled amino acids are incorporated into newly made proteins. By collecting samples at different time points and analyzing the proteome with LC-MS/MS, one can measure the ratio of labeled (new) to unlabeled (old) peptides. nih.gov This allows for the calculation of synthesis rates for thousands of proteins simultaneously. This compound, or L-Aspartic acid labeled through biosynthesis in D₂O, serves as a tracer in this process, with its mass being incorporated into the peptide backbone. biorxiv.org The change in the isotopic envelope of a peptide containing aspartic acid over time directly reflects the rate of protein synthesis. nih.gov

| Time Point | Description | Observed Mass Spectrum of a Peptide Containing One Aspartate Residue |

|---|---|---|

| T = 0 | Before introduction of this compound. Only unlabeled protein exists. | A single peak at mass (M). |

| T = 1 hr | After introduction of the tracer, newly synthesized proteins incorporate this compound. | A major peak at mass (M) and a smaller peak at mass (M+3). |

| T = 4 hrs | More labeled protein has been synthesized. | The peak at mass (M+3) has increased in intensity relative to the peak at (M). |

| T = 24 hrs | A significant portion of the protein pool has turned over. | The peak at mass (M+3) is now a substantial fraction of the total signal. |

Elucidating Biological Processes Through L Aspartic Acid D3 Tracing

Investigation of Amino Acid Metabolism and Interconversion Pathways

The use of L-Aspartic acid-d3 as a tracer allows for the precise tracking of aspartate's fate within the complex network of metabolic reactions. This is crucial for understanding how cells synthesize, break down, and interconvert amino acids to meet their physiological demands.

Stable isotope tracing with compounds like this compound, often in combination with other labeled molecules like ¹³C- and ¹⁵N-labeled substrates, provides a quantitative measure of the flow of carbon and nitrogen atoms through central metabolic pathways. nih.govembopress.org This technique, known as metabolic flux analysis, has been instrumental in creating detailed maps of cellular metabolism. nih.gov For instance, studies in microorganisms have revealed that glutamate (B1630785) is a primary nitrogen donor for the synthesis of most other amino acids, with glutamine and aspartate also playing significant roles as nitrogen hubs. nih.govembopress.org By tracking the incorporation of deuterium (B1214612) from this compound into other metabolites, researchers can quantify the rates of various reactions and better understand the interconnectedness of pathways like the tricarboxylic acid (TCA) cycle, glycolysis, and amino acid biosynthesis. nih.govnih.gov

In plants and microorganisms, L-aspartate is a crucial precursor for the synthesis of several essential amino acids, including lysine (B10760008), threonine, methionine, and isoleucine. news-medical.netwikipedia.orgnih.gov Tracing studies using labeled aspartate can elucidate the specific enzymatic steps and regulatory mechanisms involved in these biosynthetic pathways. nih.gov For example, the conversion of aspartate to these amino acids begins with its reduction to aspartate-semialdehyde. wikipedia.org From there, the pathway branches to produce the different amino acids. By analyzing the distribution of the deuterium label from this compound in the final amino acid products, scientists can determine the relative flux through each branch of the pathway.

Table 1: L-Aspartate as a Precursor for Essential Amino Acids

| Essential Amino Acid | Role of L-Aspartate | Key Pathway Feature |

|---|---|---|

| Lysine | Serves as a primary building block for its synthesis. libretexts.org | The diaminopimelic acid (DAP) pathway is a major route in bacteria and plants. libretexts.org |

| Threonine | A direct precursor in its biosynthetic pathway. news-medical.net | Its synthesis is often tightly regulated by feedback inhibition. nih.gov |

| Methionine | Provides the carbon skeleton for its formation. news-medical.netwikipedia.org | Involves a series of enzymatic reactions including reduction and sulfuration. libretexts.org |

| Isoleucine | Contributes to the backbone of the molecule. news-medical.net | Shares part of its biosynthetic pathway with valine and leucine. mdpi.com |

L-aspartate plays a pivotal role in two critical metabolic cycles: the urea (B33335) cycle and the purine-nucleotide cycle. mdpi.compatsnap.com In the urea cycle, which is essential for detoxifying ammonia (B1221849), L-aspartate donates the second nitrogen atom for the formation of urea. patsnap.comjaypeedigital.com It combines with citrulline to form argininosuccinate, a key intermediate in the cycle. patsnap.com this compound tracing can be used to measure the rate of urea synthesis and understand how this process is regulated.

The purine-nucleotide cycle is another important pathway where L-aspartate is a key player. mdpi.comwikipedia.org This cycle helps to regulate the levels of adenine (B156593) nucleotides and generates fumarate, an intermediate of the TCA cycle. wikipedia.org By tracking the deuterium label, researchers can investigate the flux through this cycle and its contribution to energy metabolism, particularly in muscle tissue. mdpi.com

Cancer cells and pathogens often exhibit altered metabolism to support their rapid growth and proliferation. oaepublish.comcancerbiomed.orgnih.gov This metabolic reprogramming can involve changes in amino acid metabolism. nih.gov L-aspartate metabolism is frequently dysregulated in cancer, where it can be used to support nucleotide synthesis and maintain redox balance. mdpi.comnih.gov Tracing studies with this compound can help to identify these metabolic vulnerabilities in cancer cells, potentially leading to new therapeutic targets. mdpi.comnih.gov

In the context of infectious diseases, understanding the metabolic interplay between the host and the pathogen is crucial. nih.gov Pathogens may rely on host-derived amino acids, including aspartate, for their survival and replication. researchgate.net this compound tracing can be employed to investigate how pathogens acquire and utilize amino acids from the host and how this impacts the host's immune response. nih.gov

Table 2: Research Findings on L-Aspartate Metabolism in Disease

| Disease State | Key Finding | Implication |

|---|---|---|

| Cancer | Increased reliance on L-aspartate for nucleotide synthesis and redox balance. mdpi.comnih.gov | Targeting aspartate metabolism could be a potential therapeutic strategy. mdpi.comnih.gov |

| Infectious Diseases | Pathogens can utilize host L-aspartate for their metabolic needs. researchgate.net | Understanding this dependency may reveal new antimicrobial targets. nih.gov |

| Neurodegenerative Diseases | Altered levels of N-acetylaspartate (derived from L-aspartate) are observed. | May serve as a biomarker for disease progression. |

Role in Gluconeogenesis and Malate-Aspartate Shuttle Function

Dynamics of Protein and Peptide Turnover Studies

The continuous synthesis and degradation of proteins, known as protein turnover, is a fundamental biological process. Stable isotope labeling with amino acids like this compound is a powerful technique to measure the rates of protein synthesis. researchgate.net By introducing the labeled amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins over time. researchgate.net Mass spectrometry is then used to determine the ratio of labeled to unlabeled amino acids in specific proteins or peptides, providing a direct measure of their synthesis rate. researchgate.netckisotopes.com This approach has been used to study protein turnover in various contexts, from understanding basic cellular processes to investigating the effects of disease on protein metabolism.

Quantification of Protein Synthesis and Degradation Rates

The dynamic processes of protein synthesis and degradation are fundamental to cellular health, and their dysregulation is implicated in numerous diseases. Stable isotope labeling has become a cornerstone for accurately measuring the rates of these processes in vivo. oup.com this compound, a deuterated form of the amino acid L-aspartic acid, serves as a powerful tracer for these investigations. By introducing this compound into a biological system, researchers can track its incorporation into newly synthesized proteins over time.

The general methodology involves introducing a known quantity of this compound and then measuring its enrichment in the total protein pool or in specific proteins at various time points. Mass spectrometry is the analytical tool of choice for this quantification, as it can differentiate between the labeled (heavy) and unlabeled (light) forms of the amino acid. oup.com The rate of incorporation of this compound provides a direct measure of protein synthesis. Conversely, the rate of decline of the labeled amino acid from the proteome over time, during a "chase" period with unlabeled aspartic acid, reflects the rate of protein degradation. While specific studies detailing the use of this compound for this express purpose are not abundant in the reviewed literature, the principles established with other labeled amino acids, such as 35S-methionine or deuterated leucine, are directly applicable. nih.gov Given that L-aspartic acid is a proteinogenic amino acid, its deuterated analogue is a suitable tool for these quantitative studies. mdpi.comotsuka.co.jpmedchemexpress.com

Assessment of Amino Acid Incorporation into Cellular Proteins

L-Aspartic acid is one of the 20 common amino acids that constitute the building blocks of proteins. nih.gov The incorporation of this compound into cellular proteins can be tracked to understand various aspects of protein metabolism. When cells are cultured in a medium containing this compound, the cellular machinery for protein synthesis utilizes this labeled amino acid, embedding the deuterium tag into the proteome. This allows for the direct assessment of which proteins are being actively synthesized and at what relative levels.

This technique, often part of a broader strategy like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables the comparison of protein synthesis under different experimental conditions. acs.org For example, by comparing the incorporation of this compound in treated versus untreated cells, researchers can identify proteins whose synthesis is specifically stimulated or inhibited by the treatment. The global frequency of aspartate in protein sequences is approximately 8%, making it a significant component to track. mdpi.com The analysis of this compound incorporation provides valuable insights into how cells respond to various stimuli, from growth factors to therapeutic drugs, by altering their protein production.

Spatiotemporal Analysis of Proteome Dynamics

Understanding where and when proteins are synthesized, transported, and degraded within a cell or organism is crucial for comprehending complex biological functions. This compound can be employed in spatiotemporal proteomic studies to provide this information. By combining isotopic labeling with cell fractionation or imaging mass spectrometry, it is possible to map the location of newly synthesized proteins containing this compound.

This approach can reveal, for instance, if certain proteins are preferentially synthesized in specific subcellular compartments, such as mitochondria or the endoplasmic reticulum, or in particular tissues within an organism. The temporal aspect is addressed by analyzing samples at different time points after the introduction of the this compound label. This allows for the tracking of protein movement and turnover in different locations. While techniques like bio-orthogonal non-canonical amino acid tagging (BONCAT) have been developed for imaging protein synthesis, the use of stable isotope-labeled natural amino acids like this compound provides a less perturbative method to study the dynamics of the natural proteome. acs.org

Neurobiological Research Applications

Investigating L-Aspartic Acid's Role as a Neurotransmitter and Neuromodulator

L-Aspartic acid is recognized as an excitatory amino acid neurotransmitter in the central nervous system (CNS), alongside the primary excitatory neurotransmitter, L-glutamate. nih.gov However, there remains some debate regarding its precise role and significance. mdpi.comresearchgate.netnih.gov L-aspartate is known to be released from nerve terminals in a calcium-dependent manner upon depolarization, a key characteristic of a neurotransmitter. nih.govresearchgate.net It is believed that L-aspartate and L-glutamate can be co-released from the same nerve terminals. mdpi.comresearchgate.net

This compound serves as an invaluable tool in these neurobiological investigations. As a stable isotope-labeled tracer, it can be used to study the synthesis, release, reuptake, and metabolism of L-aspartic acid in the brain without the complications of using radioactive isotopes. medchemexpress.com Researchers can use this compound to quantify the turnover of the aspartate pool in different brain regions and under various physiological or pathological conditions. The ability to trace the fate of exogenous this compound helps in elucidating its contribution to the neurotransmitter pool and its dynamics at the synapse.

Studies on N-Acetyl-L-Aspartic Acid (NAA) Metabolism Using this compound Precursors

N-Acetyl-L-Aspartic Acid (NAA) is one of the most abundant metabolites in the brain and is considered a marker of neuronal health and viability. nih.govebi.ac.uk NAA is synthesized in neurons from L-aspartic acid and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase. researchgate.netnih.gov The synthesized NAA is then transported to oligodendrocytes, where it is broken down by the enzyme aspartoacylase into acetate (B1210297) and L-aspartate. biocrates.com The acetate is a crucial component for the synthesis of myelin lipids.

Given that L-aspartic acid is the direct precursor for NAA, this compound is an ideal tracer for studying the dynamics of NAA metabolism. By administering this compound, scientists can track its conversion into NAA, providing a measure of the rate of NAA synthesis. This is particularly important in the study of neurological disorders where NAA levels are altered, such as in Canavan disease, which is caused by a deficiency in aspartoacylase. Using this compound as a precursor allows for a detailed investigation of the entire metabolic pathway, from the uptake of aspartate into neurons to its incorporation into NAA and subsequent catabolism in glial cells.

Exploration of Glutamatergic Neurotransmission Modulation

L-Aspartic acid is known to modulate glutamatergic neurotransmission, primarily through its action on the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. mdpi.commdpi.com Both L- and D-aspartate can bind to and activate NMDA receptors, which are critical for synaptic plasticity, learning, and memory. mdpi.com The interplay between aspartate and glutamate at these receptors is a complex and important area of neuroscience research.

The use of this compound allows researchers to dissect the specific contributions of aspartate to glutamatergic signaling. By tracing the fate of this compound, it is possible to study how its release and concentration in the synaptic cleft influence the activation of NMDA receptors. Furthermore, deuterated tracers like NAA-d3, which is synthesized from this compound, are used in studies of N-Acetyl-L-aspartylglutamate (NAAG), a neuropeptide that also modulates glutamatergic neurotransmission. Therefore, this compound is a versatile tool for exploring the multifaceted ways in which aspartate and its derivatives influence the principal excitatory neurotransmitter system in the brain.

Data Tables

Table 1: Research Applications of this compound in Biological Processes

| Application Area | Technique | Information Gained | Key Findings/Potential |

| Quantification of Protein Synthesis and Degradation | Stable Isotope Labeling with Mass Spectrometry | Rates of protein turnover | Enables measurement of dynamic changes in the proteome in response to stimuli. |

| Assessment of Amino Acid Incorporation | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Identification of newly synthesized proteins | Allows for comparative proteomics to understand cellular responses. |

| Spatiotemporal Analysis of Proteome Dynamics | Isotopic Labeling combined with Imaging/Fractionation | Location and timing of protein synthesis and turnover | Provides insights into the spatial organization of cellular processes. |

Table 2: Neurobiological Research Applications of this compound

| Application Area | Focus of Investigation | Role of this compound | Significance |

| Neurotransmitter Role | Synthesis, release, and reuptake of L-aspartic acid | Stable isotope tracer | Helps to clarify the controversial role of L-aspartate as a neurotransmitter. |

| NAA Metabolism | Tracing the conversion of L-aspartate to NAA | Metabolic precursor | Crucial for understanding diseases of myelin metabolism like Canavan disease. |

| Glutamatergic Modulation | Influence of aspartate on NMDA receptors | Tracer for aspartate dynamics at the synapse | Elucidates the complex interactions within the excitatory neurotransmitter system. mdpi.com |

Computational Solvation Studies of Neurotransmitters

Understanding how neurotransmitters interact with their aqueous environment (solvation) is critical to explaining their biological function. Computational chemistry provides powerful methods to model these interactions at a molecular level. researchgate.netnottingham.ac.uk For key excitatory neurotransmitters like L-aspartic acid, researchers employ various theoretical models to predict their behavior in solution. researchgate.netmdpi.com

Recent research has utilized methods such as the PBE0-D3/def2-TZVP method for calculations and optimizations to study the solvation of L-aspartic acid in solvents like water and ethanol (B145695). researchgate.net Techniques including Natural Bond Orbital (NBO), Non-Covalent Interaction (NCI) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) are used to probe the system. researchgate.netresearchgate.net For instance, NCI analysis reveals potential non-covalent interactions between the neurotransmitter and solvent molecules, while NBO analysis can explain structural deformations caused by the delocalization of bonding electrons. researchgate.net Furthermore, Ab Initio Molecular Dynamics (AIMD) simulations can track the changes in the potential energy of the solvated system over time, providing insights into its stability. researchgate.netresearchgate.net Studies have shown that L-aspartic acid complexes with ethanol are more stable compared to other configurations. researchgate.net

While these computational models provide detailed theoretical predictions, they require experimental validation. This is where isotopically labeled compounds like this compound become instrumental. By introducing this compound into an experimental system, researchers can use techniques like NMR spectroscopy to observe its dynamics and interactions in solution. The distinct signal from the deuterium-labeled molecule allows for precise tracking, providing real-world data that can be compared against computational predictions. This synergy between advanced computational modeling and stable isotope tracing deepens the understanding of neurotransmitter solvation, a fundamental process for neuronal communication.

Table 1: Computational Methods in Neurotransmitter Solvation Studies

| Computational Method | Purpose in Solvation Studies | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) (e.g., PBE0-D3) | Calculates the electronic structure and energy of the solvated system. researchgate.netnih.gov | Optimized geometry, interaction energies. |

| Ab Initio Molecular Dynamics (AIMD) | Simulates the movement of atoms over time based on first-principles quantum mechanics. researchgate.net | Dynamic stability, changes in potential energy. |

| Natural Bond Orbital (NBO) Analysis | Analyzes the charge distribution and delocalization of electrons. researchgate.net | Structural deformations, donor-acceptor orbital interactions. |

| Non-Covalent Interaction (NCI) Analysis | Identifies and visualizes weak interactions like hydrogen bonds. researchgate.net | Mapping of interaction points between solute and solvent. |

| Polarizable Continuum Model (PCM) | An implicit solvation model that represents the solvent as a continuous medium. nih.gov | Calculation of solvation free energies. |

Biosynthetic Pathway Elucidation in Various Organisms

This compound is a crucial tracer for mapping metabolic networks. medchemexpress.com By introducing it into a biological system, scientists can follow the path of the deuterium label as the molecule is converted into various downstream metabolites. This technique, known as stable isotope tracing or metabolic flux analysis (MFA), provides quantitative insights into the rates of metabolic reactions and the activity of different pathways. researchgate.nettum.de

Plant Physiology and Aspartate Metabolic Pathways

In plants, L-aspartate is a central metabolite, serving as a building block for proteins and as a precursor for a family of essential amino acids, including lysine, threonine, methionine, and isoleucine. mdpi.comnih.gov The aspartate metabolic pathway is thus fundamental to plant growth, development, and nutritional value. nih.govnih.gov Aspartate also plays a key role in carbon and nitrogen metabolism, linking the tricarboxylic acid (TCA) cycle with amino acid synthesis. mdpi.com

Elucidating the complex, branching pathways of aspartate metabolism is a significant challenge. This compound serves as an ideal tracer for this purpose. When plants are supplied with this compound, the deuterium label is incorporated into the various products of the aspartate pathway. By extracting metabolites at different time points and analyzing them with mass spectrometry, researchers can identify which pathways are active and quantify the flux of metabolites through them. researchgate.netbiologists.com This approach can reveal how metabolic flux is partitioned between the synthesis of different amino acids, such as lysine and threonine, and how this partitioning changes in response to environmental stresses like heat or drought. mdpi.com Such studies are vital for developing strategies to improve the nutritional quality of crops by enhancing the production of limiting essential amino acids. nih.gov

Table 2: Key Downstream Products of the L-Aspartate Pathway in Plants

| Product | Metabolic Family | Significance |

|---|---|---|

| Lysine | Aspartate Family Amino Acid | Essential amino acid for animal nutrition, often limiting in cereal crops. nih.gov |

| Threonine | Aspartate Family Amino Acid | Essential amino acid involved in protein synthesis and metabolism. nih.gov |

| Methionine | Aspartate Family Amino Acid | Essential amino acid, precursor for ethylene (B1197577) and polyamines. nih.gov |

| Isoleucine | Aspartate Family Amino Acid | Essential amino acid derived from threonine. nih.gov |

| Asparagine | Amino Acid | Major nitrogen transport and storage molecule in many plants. mdpi.com |

| Pyrimidines | Nucleotides | Essential components of DNA and RNA, with aspartate providing part of the ring structure. caissonlabs.com |

Microbial Fermentation for L-Aspartate Family Amino Acid Production

Microbial fermentation is the primary method for the industrial production of amino acids, including L-aspartic acid and its derivatives like L-lysine and L-threonine. nih.govmdpi.com Organisms such as Corynebacterium glutamicum and Escherichia coli are metabolically engineered to overproduce these valuable compounds. nih.gov The enzymatic conversion of fumaric acid and ammonia is a common industrial method for producing L-aspartic acid. mdpi.com

To optimize these microbial factories, a deep understanding of their metabolic networks is required. Metabolic flux analysis (MFA) using stable isotopes is a cornerstone of this effort. researchgate.net this compound, or more commonly, 13C-labeled substrates like glucose, are used to trace the flow of atoms through the central carbon metabolism and into the desired amino acid synthesis pathways. tum.deasm.org

By analyzing the isotopic labeling patterns in proteinogenic amino acids (including aspartate) and other metabolites, researchers can calculate the flux through every major reaction in the cell. researchgate.netasm.org This quantitative data reveals metabolic bottlenecks, competing pathways that divert resources away from the target product, and the relative activity of different pathways (e.g., glycolysis vs. the pentose (B10789219) phosphate (B84403) pathway). researchgate.net For example, MFA can determine the flux distribution at anaplerotic reactions in the TCA cycle, which is crucial for replenishing intermediates used for amino acid synthesis. researchgate.net This knowledge allows metabolic engineers to make targeted genetic modifications—such as overexpressing key enzymes or deleting competing ones—to channel more carbon toward the production of L-aspartate family amino acids, thereby increasing fermentation yields. nih.gov

Emerging Research Frontiers and Methodological Advancements in L Aspartic Acid D3 Applications

Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics, Fluxomics)

The true power of L-Aspartic acid-d3 is realized when its application is integrated into a multi-omics framework, combining metabolomics, proteomics, and fluxomics to create a holistic picture of cellular function. nih.gov In this context, this compound acts as a stable isotope tracer, allowing researchers to follow its metabolic fate through various interconnected pathways. sfb1454-metaflammation.de

Metabolomics studies utilize this compound to track the transformation of aspartate and quantify its contribution to other metabolic pools. isotope.com By measuring the incorporation of the deuterium (B1214612) label into downstream metabolites, such as other amino acids or intermediates of the citric acid cycle, researchers can delineate active metabolic routes. nih.gov This information provides a dynamic snapshot of the metabolome that goes beyond simple concentration measurements.

Simultaneously, proteomics can identify and quantify changes in the abundance of enzymes and regulatory proteins that correspond to the observed metabolic shifts. nih.gov By correlating the metabolic flux data obtained from this compound tracing with proteomic profiles, researchers can infer how changes in protein expression regulate metabolic pathway activity. nih.gov

Fluxomics takes this integration a step further by using the isotopic labeling patterns from this compound to calculate the rates (fluxes) of metabolic reactions. sfb1454-metaflammation.de This quantitative analysis reveals the system-wide regulation of metabolism and how metabolic networks adapt to different conditions. nih.gov The combination of these omics layers, underpinned by data from tracers like this compound, provides a comprehensive, systems-level understanding of metabolic regulation. nih.govnih.gov

Development of Novel Tracing Strategies with Multi-Labeled Compounds (e.g., ¹³C, ¹⁵N, d3)

While singly-labeled this compound is effective, the frontier of metabolic tracing is advancing toward the use of multi-labeled compounds, where a single molecule contains several stable isotopes, such as deuterium (d3), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). isotope.com This strategy significantly enhances the depth of information that can be extracted from a single experiment.

The use of molecules like L-Aspartic acid (2,3,3-D₃, 98%; ¹⁵N, 98%) allows researchers to simultaneously track the fate of the nitrogen atom and specific hydrogen atoms of the aspartate molecule. isotope.com This is particularly valuable for studying amino acid metabolism, where transamination reactions are common. Similarly, labeling with both ¹³C and ¹⁵N can distinguish the fate of the carbon skeleton from that of the amino group. otsuka.co.jp

These multi-labeled tracers provide more constraints for metabolic flux analysis, leading to more accurate and resolved flux maps. ckisotopes.com The ability to measure the enrichment of a variety of molecules with the same stable isotope tracer by mass spectrometry has been central to the development of new approaches in metabolic research. ckisotopes.com The commercial availability of various multi-labeled isotopologues of L-Aspartic acid reflects the growing demand for these sophisticated research tools. isotope.comotsuka.co.jpshoko-sc.co.jp

| Compound Name | Isotopic Labels | Primary Application Areas |

|---|---|---|

| L-Aspartic acid (2,3,3-D₃, 98%) | ³H (D) | Metabolism, Metabolomics, Proteomics isotope.com |

| L-Aspartic acid (¹⁵N, 98%) | ¹⁵N | Metabolism, Biomolecular NMR shoko-sc.co.jp |

| L-Aspartic acid (2,3,3-D₃, 98%; ¹⁵N, 98%) | ³H (D), ¹⁵N | Metabolism, Metabolomics, Proteomics, Biomolecular NMR isotope.com |

| L-Aspartic acid (1,4-¹³C₂, 99%;¹⁵N, 98%) | ¹³C, ¹⁵N | Metabolic Research shoko-sc.co.jp |

| L-Aspartic acid (¹³C₄, 99%;¹⁵N, 99%) | ¹³C, ¹⁵N | Metabolic Research shoko-sc.co.jp |

Applications in Advanced Imaging Techniques

A significant frontier in metabolic analysis is the ability to visualize the spatial distribution of metabolites directly within tissues. Mass Spectrometry Imaging (MSI) is a powerful technique that achieves this, and the use of deuterated tracers like this compound is highly advantageous for such applications. jst.go.jpnih.gov

In a typical MSI experiment, a tissue section is analyzed to generate a map of the distribution of specific molecules based on their mass-to-charge ratio. jst.go.jp When a deuterated compound such as this compound is administered, its mass is shifted relative to its endogenous counterpart. researchgate.net This mass difference allows MSI to specifically detect and map the location of the administered tracer and its downstream d3-labeled metabolites, distinguishing them from the pre-existing, unlabeled pool. htximaging.com

This approach has been successfully demonstrated with analogous compounds like d3-L-DOPA, where researchers could visualize the distribution of the drug and its metabolites in brain tissue, providing critical information on localized drug metabolism in a disease model. jst.go.jphtximaging.com The same principle applies to this compound, enabling the study of localized amino acid metabolism in various tissues and disease states, such as cancer, where metabolic heterogeneity is a key feature. nih.gov The development of new chemical derivatization methods and advanced instrumentation continues to enhance the sensitivity and resolution of these imaging techniques. nih.govshimadzu.com.au

Computational Modeling and Simulation of Isotope-Labeled Metabolic Networks

The data generated from this compound tracing experiments are rich and complex, necessitating the use of computational tools for interpretation. Computational modeling and simulation are essential for translating raw isotope labeling data into meaningful biological insights. nih.gov

The primary data output from a tracer experiment is the mass isotopomer distribution (MID), which describes the relative abundance of different isotopologues of a metabolite. sfb1454-metaflammation.de These MIDs serve as key inputs for computational flux analysis models. nih.govnih.gov These models use stoichiometric network reconstructions and mathematical algorithms to calculate the fluxes through metabolic pathways that best explain the observed labeling patterns.

The integration of stable isotope labeling with metabolomics provides ample opportunities for reconstructing and validating dynamic computational models of metabolism. nih.gov These validated models can then be used as powerful simulation tools. Researchers can simulate the effects of genetic mutations, drug treatments, or nutrient changes on metabolic fluxes, generating testable hypotheses and guiding future experiments. Furthermore, these validated metabolic networks can serve as scaffolds for integrating other omics datasets, such as transcriptomic and proteomic profiles, to build more comprehensive models of cellular regulation. nih.gov

Future Directions in Understanding Isotopic Effects in Biological Systems

While stable isotopes like deuterium are often considered passive tracers, it is recognized that their substitution for hydrogen can have subtle biological consequences, known as isotope effects. scispace.comresearchgate.net A key future direction is to move from simply acknowledging these effects to understanding and leveraging them.

The most well-known is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net This can slow down the rate of reactions where C-H bond cleavage is the rate-limiting step. researchgate.net While many tracer studies assume this effect is negligible, future research will focus on precisely quantifying these effects on specific enzymes that metabolize aspartate.

Beyond kinetics, deuterium substitution can also alter non-covalent interactions, polarity, and molecular volume due to the shorter C-D bond length. scispace.com Studies have shown that deuteration can affect the thermal stability of proteins. pnas.org A key research question is how the incorporation of this compound into proteins might subtly alter their structure, stability, or function. While the tertiary structure of deuterated proteins is often considered identical to their protio-counterparts, these subtle energetic differences are an active area of investigation. pnas.org Understanding these isotopic effects will not only lead to more accurate interpretations of tracer studies but may also open new avenues for using isotope-labeled compounds to modulate biological systems in predictable ways.

Q & A

Q. What are the standard synthetic routes for L-Aspartic Acid-d3, and how are deuteration sites verified?

this compound is synthesized via chemical deuteration, often using acid-catalyzed H/D exchange or enzymatic methods. For example, enzymatic synthesis of isotope-labeled aspartic acid derivatives involves substrate-specific enzymes like aspartase, which catalyze the amination of fumarate analogs in deuterated media . Post-synthesis, deuteration sites (e.g., positions 2,3,3) are confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS identifies the molecular ion shift due to deuterium incorporation, while ²H-NMR or heteronuclear correlation spectroscopy (HSQC) resolves specific labeling positions .

Q. How can researchers validate the purity and isotopic enrichment of this compound for metabolic studies?

Purity (>98%) is assessed via reverse-phase HPLC with UV detection (210 nm), while isotopic enrichment is quantified using LC-MS in selected ion monitoring (SIM) mode. For instance, the ratio of m/z signals corresponding to deuterated (M+3) and non-deuterated (M+0) forms determines isotopic purity. Cross-validation with elemental analysis ensures compliance with reference standards (e.g., CAS 3842-25-9) .

Advanced Research Questions

Q. What experimental designs are optimal for tracing this compound in urea cycle flux studies?

In vivo or cell-based models are incubated with this compound (e.g., 1–10 mM in culture media) to track nitrogen metabolism. After extraction, LC-MS/MS quantifies deuterated intermediates (e.g., citrulline-d3, argininosuccinate-d3). Normalize data to total protein content and control for endogenous aspartate via parallel experiments with unlabeled analogs. Computational flux analysis (e.g., using INCA or Isotopo) models kinetic parameters .

Q. How does this compound enable competitive inhibition studies in enzyme binding assays?

Equilibrium dialysis and fluorescence quenching are used to measure binding affinity. For example, this compound competes with L-asparagine for binding to E. coli L-asparaginase. The dissociation constant (K_d) is calculated via Scatchard plots, revealing competitive inhibition (e.g., K_i ≈ 80 µM at micromolar substrate concentrations). Deuterated analogs help distinguish substrate vs. inhibitor binding sites without isotopic interference .

Q. What strategies mitigate solubility challenges when preparing this compound for in vivo administration?

For intravenous use, dissolve this compound in saline (pH 7.4) with gentle heating (≤50°C) and sterile filtration (0.22 µm). For oral dosing, suspend in 0.5% carboxymethylcellulose (CMC-Na) with sonication. Precipitation risks are minimized by preparing fresh stock solutions and avoiding prolonged storage. In vivo formulations require biocompatibility testing (e.g., hemolysis assays for injectables) .

Methodological Considerations

- Mass Spectrometry Workflows : Use a Q-TOF or Orbitrap system with HILIC chromatography for polar metabolite separation. Optimize ionization parameters (e.g., ESI− mode for carboxylic acids) to enhance sensitivity for deuterated species .

- Data Interpretation : Correct for natural isotope abundance using software like XCMS or MetaboAnalyst. Deuterium kinetic isotope effects (KIE) may alter reaction rates, necessitating adjustment in kinetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.